Superior Potency at mGluR2: 9 nM IC50 vs. Orthosteric and Allosteric Comparators
mGluR2 antagonist 1 exhibits a subnanomolar IC50 of 9 nM for mGluR2 . This represents a >2-fold increase in potency compared to the widely used orthosteric antagonist LY341495 (IC50 = 21 nM) [1] and a >8-fold increase over the next-generation mGlu2 NAM VU6001966 (IC50 = 78 nM) [2]. The high potency of mGluR2 antagonist 1 allows for lower effective concentrations in functional assays, reducing potential off-target effects and conserving valuable compound material.
| Evidence Dimension | mGluR2 antagonism (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | LY341495 (orthosteric antagonist): 21 nM; VU6001966 (mGlu2 NAM): 78 nM |
| Quantified Difference | 2.3-fold more potent than LY341495; 8.7-fold more potent than VU6001966 |
| Conditions | Recombinant human mGluR2 expressed in cell lines; functional antagonist activity |
Why This Matters
Higher potency translates directly to reduced compound usage per experiment and potentially lower off-target liability at working concentrations, enhancing data quality and cost-effectiveness for screening or in vivo studies.
- [1] Kingston, A. E., Ornstein, P. L., Wright, R. A., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. View Source
- [2] Engers, J. L., Rodriguez, A. L., Konkol, L. C., et al. (2017). Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core. ACS Medicinal Chemistry Letters, 8(9), 919–924. View Source
